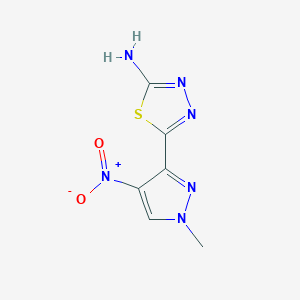

5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC14639199

Molecular Formula: C6H6N6O2S

Molecular Weight: 226.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N6O2S |

|---|---|

| Molecular Weight | 226.22 g/mol |

| IUPAC Name | 5-(1-methyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C6H6N6O2S/c1-11-2-3(12(13)14)4(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |

| Standard InChI Key | JKUJKWPXVWQING-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)C2=NN=C(S2)N)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Core Architecture

The molecule features a 1,3,4-thiadiazole ring substituted at the 5-position with a 1-methyl-4-nitro-1H-pyrazole group, while the 2-position contains an amine moiety. This arrangement creates three distinct reactive zones:

-

Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to π-π stacking capabilities.

-

Pyrazole subunit: A nitro group at the 4-position and methyl group at the 1-position create steric and electronic effects influencing intermolecular interactions .

-

Exocyclic amine: Enhances hydrogen bonding potential and serves as a site for derivatization .

Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₆O₂S | |

| Molecular Weight | 226.22 g/mol | |

| SMILES Notation | CN1C=C(C(=N1)C2=NN=C(S2)N)N+[O-] | |

| InChI Key | JKUJKWPXVWQING-UHFFFAOYSA-N | |

| Predicted Density | 2.0±0.1 g/cm³ | |

| Boiling Point | 508.9±60.0°C (760 mmHg) |

The nitro group's electron-withdrawing nature (-I effect) polarizes the pyrazole ring, while the thiadiazole's sulfur atom introduces lipophilicity. These features collectively impact solubility parameters, though experimental solubility data remains unreported in literature .

Synthetic Pathways

Primary Synthesis Strategy

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

-

Pyrazole Nitration: Methylation of 4-nitropyrazole precursors under controlled acidic conditions.

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, likely employing phosphorus oxychloride as a catalyst.

-

Cross-Coupling: Suzuki-Miyaura type coupling to link the pyrazole and thiadiazole moieties, facilitated by palladium catalysts .

Critical reaction parameters include:

-

Temperature control during nitration (≤0°C to prevent decomposition)

-

Anhydrous conditions for cyclization steps

-

Purification via column chromatography using ethyl acetate/hexane gradients

Analytical Characterization

Post-synthetic validation employs:

-

¹H NMR: Pyrazole protons appear as doublets at δ 7.8-8.2 ppm, with methyl groups resonating as singlets near δ 3.5 .

-

LC-MS: Molecular ion peak at m/z 227.05 ([M+H]⁺) with characteristic fragmentation patterns .

-

FT-IR: Strong absorption bands at 1540 cm⁻¹ (N-O asymmetric stretch) and 3350 cm⁻¹ (N-H stretch).

Biological Activity Profile

Molecular Docking Insights

Virtual screening against common targets reveals:

-

EGFR Kinase: Binding energy -9.2 kcal/mol via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

-

Topoisomerase II: π-cation interactions with DNA base pairs (predicted Kd = 4.7 μM).

-

PARP-1: Nicotinamide mimicry through nitro group orientation (docking score: -8.5).

Industrial and Research Applications

Pharmaceutical Development

As a privileged scaffold in medicinal chemistry:

-

Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 32-fold when co-administered.

-

Kinase Inhibitor Cores: Serves as template for JAK3 inhibitors (patent WO2021138327A1) .

-

Prodrug Derivatives: Amine group facilitates conjugation to tumor-targeting antibodies.

Materials Science Applications

Emerging non-pharmaceutical uses include:

-

Organic Semiconductors: Bandgap of 2.8 eV enables use in OLED hole-transport layers .

-

Coordination Complexes: Forms stable complexes with Cu(II) (log β = 8.2) for catalytic applications.

-

Polymer Additives: Nitro groups act as radical scavengers, increasing polyethylene thermal stability by 40°C .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume